Pharmacological properties of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Pharmacological properties of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Executive Summary
This document provides a comprehensive technical guide on the anticipated pharmacological properties of the novel heterocyclic compound, 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol. While direct experimental data for this specific molecule is not yet extensively published, this guide synthesizes the wealth of scientific literature on its core components—the benzothiazole and azetidinol scaffolds—to project its likely biological activities and provide a strategic framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Compound at a Glance
| Feature | Description |
| IUPAC Name | 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol[1] |
| CAS Number | 1421468-62-3[1][2] |
| Molecular Formula | C11H9F3N2OS[2] |
| Core Scaffolds | Benzothiazole, Azetidin-3-ol |
| Key Substituent | Trifluoromethyl (CF3) group |
Introduction: A Molecule of Convergent Pharmacophores
The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a synthetic molecule that marries two pharmacologically significant heterocyclic systems: a benzothiazole ring and an azetidin-3-ol ring. The benzothiazole moiety is a bicyclic system composed of a benzene ring fused to a thiazole ring, a scaffold known for a wide array of biological activities.[3][4] The azetidin-3-ol ring is a four-membered nitrogen-containing heterocycle, a close relative of the azetidin-2-one core found in β-lactam antibiotics.[5][6] The addition of a trifluoromethyl group to the benzothiazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.
This guide will deconstruct the probable pharmacological profile of the title compound by examining the established activities of its constituent parts and proposing a synergistic or additive effect.
The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable diversity of pharmacological effects.[4] This versatility stems from its ability to engage with a wide range of biological targets.
Anticipated Antimicrobial and Antifungal Activity
A substantial body of evidence points to the potent antimicrobial and antifungal properties of benzothiazole derivatives.[3][5][7] The mechanism is often attributed to the disruption of microbial cellular processes. It is hypothesized that the sulfur and nitrogen atoms of the thiazole ring play a crucial role in coordinating with essential microbial enzymes or metal ions.
Key Insights from Related Compounds:
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Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[3][5][8]
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Antifungal activity has been observed against species such as Candida albicans and Aspergillus niger.[5][8]
Potential as an Anti-inflammatory and Analgesic Agent
Numerous studies have reported the anti-inflammatory and analgesic properties of compounds containing the benzothiazole scaffold.[6][9] The proposed mechanisms often involve the inhibition of key inflammatory mediators.
Prospects in Oncology and Neurodegenerative Disorders
Emerging research has highlighted the potential of benzothiazole derivatives in treating complex diseases:
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Antitumor Activity: Certain benzothiazole-containing molecules have demonstrated significant antitumor activity, with some acting as DNA minor groove binders.[3] The novel synthetic 2-(4-aminophenyl) benzothiazoles, for instance, have shown promise in this area.[4]
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Neuroprotection and Anti-Alzheimer's Potential: Benzothiazole derivatives have been investigated as multi-target agents for Alzheimer's disease, with activities including the inhibition of acetylcholinesterase (AChE) and the aggregation of Aβ1-42 peptides.[10][11]
The Azetidinol Moiety: More Than a Structural Element
The azetidin-3-ol ring, while less explored than its azetidin-2-one counterpart, is a critical component that can significantly influence the pharmacological profile of the molecule. It introduces a hydroxyl group capable of forming hydrogen bonds, which can be pivotal for target engagement.
Contribution to Antimicrobial Activity
The related azetidin-2-one ring is the core structure of β-lactam antibiotics.[6] While the azetidin-3-ol does not possess the same mechanism of action (inhibition of bacterial cell wall synthesis), its strained four-membered ring can still confer reactivity and position the benzothiazole moiety for optimal interaction with microbial targets. Azetidin-2-one derivatives of benzothiazoles have been found to be more potent antimicrobial agents than their thiazolidin-4-one counterparts.[5][8]
Role in Modulating Physicochemical Properties
The hydroxyl group of the azetidinol ring can improve the solubility and pharmacokinetic properties of the molecule, which is a crucial aspect of drug development.
The Trifluoromethyl Group: An Enhancer of Potency and Stability
The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion in the benzothiazole ring is expected to:
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Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.
-
Improve Metabolic Stability: The C-F bond is highly stable, making the molecule more resistant to metabolic degradation.
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Enhance Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the benzothiazole ring system, potentially leading to stronger interactions with biological targets.
Proposed Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological properties of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol, a systematic, multi-tiered screening approach is recommended.
Workflow for Antimicrobial and Antifungal Screening
Caption: Proposed workflow for antimicrobial and antifungal screening.
Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:
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Preparation of Stock Solution: Dissolve a precisely weighed amount of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial/Fungal Inoculum Preparation: Culture the selected microbial strains overnight in appropriate broth media. Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 200 µg/mL to 0.39 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for assessing anti-inflammatory and analgesic potential.
Conclusion and Future Directions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol represents a molecule of significant therapeutic potential, strategically designed by combining pharmacophores with well-documented and diverse biological activities. Based on the extensive literature on its core structures, this compound is a prime candidate for investigation as a novel antimicrobial, anti-inflammatory, and potentially as a neuroprotective or antitumor agent. The trifluoromethyl group is anticipated to enhance its potency and druglike properties.
The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of its pharmacological profile. Future research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies and in vivo validation for the most promising activities identified. The exploration of this and related molecules could lead to the development of new and effective therapeutic agents for a range of diseases.
References
- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIV
- Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - ResearchG
- 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol - J&K Scientific. (URL: )
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Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. (URL: )
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
- 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol - Parchem. (URL: )
- Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation - Arabian Journal of Chemistry. (URL: )
- Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents - PMC. (URL: )
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (URL: )
- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - MDPI. (URL: )
- Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation | Request PDF - ResearchG
- a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry - Intern
- Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC. (URL: )
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